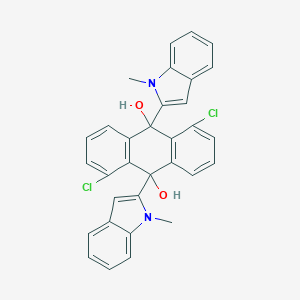
1,5-dichloro-9,10-bis(1-methyl-1H-indol-2-yl)-9,10-dihydro-9,10-anthracenediol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-dichloro-9,10-bis(1-methyl-1H-indol-2-yl)-9,10-dihydro-9,10-anthracenediol is a synthetic organic compound that belongs to the class of anthracene derivatives. These compounds are known for their diverse applications in organic electronics, photochemistry, and as intermediates in the synthesis of various biologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-dichloro-9,10-bis(1-methyl-1H-indol-2-yl)-9,10-dihydro-9,10-anthracenediol typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Anthracene Core: Starting with a suitable anthracene derivative, chlorination can be performed to introduce chlorine atoms at the 1 and 5 positions.
Indole Attachment: The indole groups can be introduced through a Friedel-Crafts alkylation reaction using 1-methyl-1H-indole and a suitable catalyst.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to ensure efficient and cost-effective synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
1,5-dichloro-9,10-bis(1-methyl-1H-indol-2-yl)-9,10-dihydro-9,10-anthracenediol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the development of biologically active compounds.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Use in organic electronics and photochemical applications.
Mécanisme D'action
The mechanism of action of 1,5-dichloro-9,10-bis(1-methyl-1H-indol-2-yl)-9,10-dihydro-9,10-anthracenediol would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,5-Dichloroanthracene: Lacks the indole groups and hydroxyl functionalities.
9,10-Dihydroanthracene-9,10-diol: Lacks the chlorine and indole groups.
Bis(indolyl)methane derivatives: Similar indole functionalities but different core structures.
Uniqueness
1,5-dichloro-9,10-bis(1-methyl-1H-indol-2-yl)-9,10-dihydro-9,10-anthracenediol is unique due to the combination of chlorine, indole, and hydroxyl groups on the anthracene core, which imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C32H24Cl2N2O2 |
|---|---|
Poids moléculaire |
539.4 g/mol |
Nom IUPAC |
1,5-dichloro-9,10-bis(1-methylindol-2-yl)anthracene-9,10-diol |
InChI |
InChI=1S/C32H24Cl2N2O2/c1-35-25-15-5-3-9-19(25)17-27(35)31(37)21-11-7-14-24(34)30(21)32(38,22-12-8-13-23(33)29(22)31)28-18-20-10-4-6-16-26(20)36(28)2/h3-18,37-38H,1-2H3 |
Clé InChI |
QXLWZLQDOWQLSY-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2C=C1C3(C4=C(C(=CC=C4)Cl)C(C5=C3C(=CC=C5)Cl)(C6=CC7=CC=CC=C7N6C)O)O |
SMILES canonique |
CN1C2=CC=CC=C2C=C1C3(C4=C(C(=CC=C4)Cl)C(C5=C3C(=CC=C5)Cl)(C6=CC7=CC=CC=C7N6C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


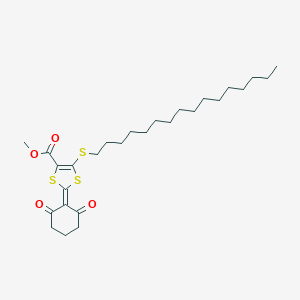
![Methyl 2-[4-(2-furyl)-2,6-dioxocyclohexylidene]-5-[(2-pyridinylmethyl)sulfanyl]-1,3-dithiole-4-carboxylate](/img/structure/B290097.png)
![N-(4-bromo-2-ethylphenyl)-2-[(4,6-dimethoxy-4,5-dihydropyrimidin-2-yl)oxy]benzamide](/img/structure/B290098.png)
![(3-fluorophenyl)(phenyl)methanone O-{1-[(4,6-dimethoxy-2-pyrimidinyl)oxy]-2-naphthoyl}oxime](/img/structure/B290099.png)
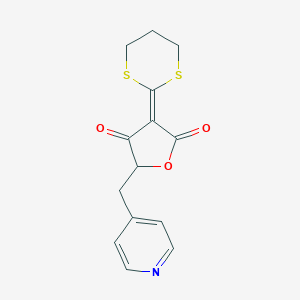
![6-(4-chlorophenyl)-N-naphthalen-1-yl-8-oxo-1,2,3,4,6,7-hexahydropyrido[1,2-a]pyrimidine-9-carboxamide](/img/structure/B290103.png)
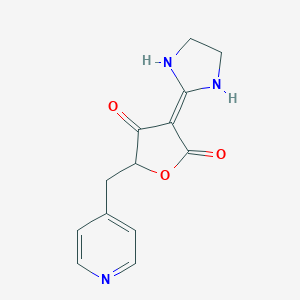

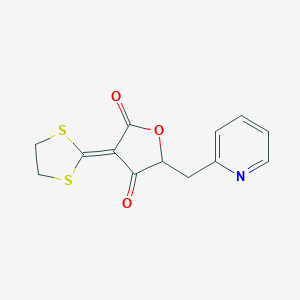
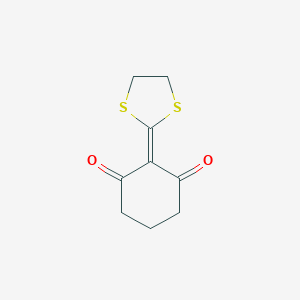
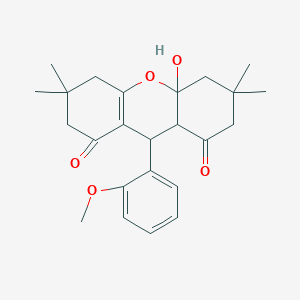
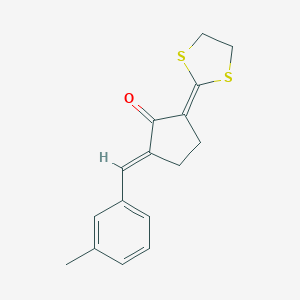
![2-[4-(Dimethylamino)benzylidene]-5-(1,3-dithian-2-ylidene)cyclopentanone](/img/structure/B290116.png)

